![molecular formula C14H15N3O2S2 B2573872 1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097932-64-2](/img/structure/B2573872.png)
1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rationalization of Benzazole-2-carboxylate versus Benzazine-3-one/Benzazine-2,3-dione Selectivity
Research on the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles has led to a deeper understanding of the selectivity mechanisms in synthesizing benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones. This study utilizes quantum chemical calculations and orbital interaction studies to rationalize the observed selectivity switch, highlighting the significance of water in facilitating these reactions by lowering the energy barrier (Tejas M. Dhameliya et al., 2017).
Synthesis of Thiadiazoles and Related Compounds
Another research avenue explores the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid. This work reports on new heterocyclic derivatives, showcasing the versatility of cyclopropane dicarboxylic acid as a precursor for generating thiadiazole and triazole moieties, offering insights into novel synthetic pathways (A. Sharba et al., 2005).
Anticancer Activity of Thiadiazole Derivatives
The synthesis and biological evaluation of thiabendazole-derived 1,2,3-triazole compounds have been explored for their anticancer properties. By utilizing a click chemistry approach, these compounds were synthesized and characterized, demonstrating significant antiproliferative activity against various human cancer cell lines. This research illustrates the potential of thiadiazole and triazole derivatives in cancer treatment, providing a foundation for future therapeutic developments (K. El Bourakadi et al., 2020).
properties
IUPAC Name |
3-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-15-11(9-20-10)8-16-13-4-2-3-5-14(13)17(12-6-7-12)21(16,18)19/h2-5,9,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFZQMJHNIXUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.